N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide
Description
N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide is a complex organic compound that features a benzofuran ring, a sulfonamide group, and a methylamino substituent
Properties
IUPAC Name |
N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-26(23,24)22-18-10-9-17(11-14(18)2)21-13-16-8-6-7-15-12-20(3,4)25-19(15)16/h6-11,21-22H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBXHGPGUVDGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)NCC2=CC=CC3=C2OC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the methylamino group and the sulfonamide moiety. Key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Methylamino Group: This step often involves nucleophilic substitution reactions where a suitable amine reacts with a halogenated benzofuran derivative.
Sulfonamide Formation: The final step typically involves the reaction of the amine with a sulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]methanesulfonamide
- N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]propanesulfonamide
Uniqueness
N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core provides a stable aromatic system, while the sulfonamide group enhances its solubility and potential bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
